tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-16-9-13(12,14)15/h16H,4-9H2,1-3H3 |
InChI Key |
SEKNBZZHYQAFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in the following areas:
- Anticancer Agents : Research has indicated that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group may enhance metabolic stability and bioactivity.
- Antiviral Activity : Initial studies suggest that similar diazaspiro compounds have shown promise in inhibiting viral replication, making this compound a potential lead structure for antiviral drugs.
Material Science
tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can also be explored for its applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific mechanical properties or thermal stability due to its unique spirocyclic structure.
Organic Synthesis
In organic synthesis, this compound acts as a valuable building block:
- Synthetic Intermediates : It can be utilized to construct more complex molecules through various coupling reactions, expanding the library of available compounds for pharmaceutical and agrochemical research.
Case Study 1: Anticancer Activity
A study conducted on related spirocyclic compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The introduction of difluoromethyl groups was found to enhance potency due to increased lipophilicity and improved cell membrane permeability.
Case Study 2: Polymer Development
Research into polymers incorporating diazaspiro structures revealed improved thermal stability and mechanical strength compared to conventional polymers. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor or activator of various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 2,8-diazaspiro[4.5]decane scaffold but differ in substituents, fluorine placement, or functional groups. Key comparisons are outlined below:
tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
- Structure : Difluoro substituents at positions 6,6 instead of 4,3.
- Impact : Fluorine placement alters electronic distribution and steric hindrance. The 6,6-difluoro analog may exhibit reduced ring puckering compared to the 4,4-difluoro variant due to proximity to the spiro junction.
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)
- Structure : Contains a 4-fluorophenyl group and a 3-oxo moiety.
- This compound has a higher molecular weight (348.41 g/mol) and logP (2.5) compared to the target compound, indicating increased lipophilicity .
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316)
- Structure : Ethyl group at position 3; formate counterion.
- The formate salt may improve crystallinity but reduces stability under acidic conditions compared to the Boc-protected target compound .
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4)
- Structure : Lacks fluorine substituents; Boc group at position 2 instead of 6.
- This compound has a lower molecular weight (240.34 g/mol) and higher synthetic accessibility (SAscore: 3.59) compared to fluorinated analogs .
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1824204-91-2)
- Structure : Hydroxymethyl group at position 3.
- Impact : The polar hydroxymethyl group improves aqueous solubility (predicted Log S: -2.4) but may reduce membrane permeability. Molecular weight: 270.37 g/mol .
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
Research Findings and Implications
- Fluorine Effects: 4,4-Difluoro substitution enhances metabolic stability and electronegativity compared to non-fluorinated analogs like CAS 336191-17-4 .
- Positional Isomerism: 6,6-difluoro () vs.
- Functional Group Trade-offs : Hydroxymethyl () and ethyl () groups improve solubility or steric effects but may complicate synthetic routes.
Biological Activity
tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 1263180-19-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22F2N2O2
- Molecular Weight : 276.33 g/mol
- IUPAC Name : this compound
- Purity : 97%
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
-
Antimicrobial Activity :
- The compound has been studied for its efficacy against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth at specific concentrations.
- Inhibition of Type III Secretion System (T3SS) :
-
Cytotoxicity Studies :
- Cytotoxic effects were evaluated using various cell lines. The compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in bacterial virulence and cancer cell proliferation.
-
Target Interaction :
- The compound's structure allows it to bind effectively to proteins involved in the T3SS, disrupting their function and thereby reducing pathogenicity.
-
Signal Transduction Pathways :
- Preliminary studies suggest that the compound may interfere with key signaling pathways that regulate cell growth and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological effects of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
